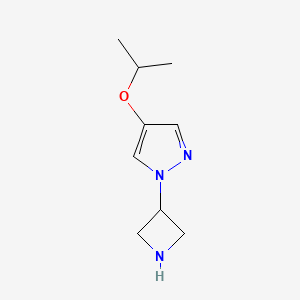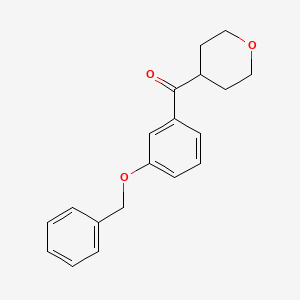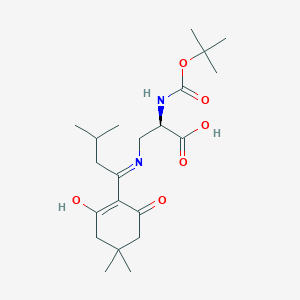
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine is an organic compound characterized by a cycloheptane ring substituted with a trifluoromethyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine typically involves multiple steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote the substitution of a hydrogen atom on the cycloheptane ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitro compounds.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or reduce the cycloheptane ring to a more saturated form.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Oximes, nitro compounds.
Reduction: Methylated derivatives, more saturated cycloheptane derivatives.
Substitution: Various substituted cycloheptane derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and isopropyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isopropyl group may influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
4-(Propan-2-yl)-1-methylcycloheptan-1-amine: Similar structure but lacks the trifluoromethyl group.
4-(Propan-2-yl)-1-(trifluoromethyl)cyclohexan-1-amine: Similar but with a cyclohexane ring instead of a cycloheptane ring.
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-ol: Similar but with a hydroxyl group instead of an amine group.
Uniqueness
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine is unique due to the combination of its trifluoromethyl and isopropyl groups on a cycloheptane ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for unique biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C11H20F3N |
|---|---|
分子量 |
223.28 g/mol |
IUPAC 名称 |
4-propan-2-yl-1-(trifluoromethyl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H20F3N/c1-8(2)9-4-3-6-10(15,7-5-9)11(12,13)14/h8-9H,3-7,15H2,1-2H3 |
InChI 键 |
WIXJMNQMCNQCRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCCC(CC1)(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)





![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)


![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)

